N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 573931-96-1
VCID: VC16143310
InChI: InChI=1S/C19H20ClN5OS/c1-4-25-18(14-6-5-7-21-10-14)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C19H20ClN5OS
Molecular Weight: 401.9 g/mol

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 573931-96-1

Cat. No.: VC16143310

Molecular Formula: C19H20ClN5OS

Molecular Weight: 401.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 573931-96-1

Specification

CAS No. 573931-96-1
Molecular Formula C19H20ClN5OS
Molecular Weight 401.9 g/mol
IUPAC Name N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20ClN5OS/c1-4-25-18(14-6-5-7-21-10-14)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26)
Standard InChI Key ZCUKFHQGJHVXED-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CN=CC=C3

Introduction

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of 1,2,4-triazoles. It features a unique molecular structure that includes a chlorinated phenyl ring, an ethyl-substituted pyridine ring, and a triazole ring linked via a sulfanyl group to an acetamide moiety. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions. Common reagents used in these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively. The synthesis routes can vary based on specific laboratory conditions and desired yields.

Synthesis Steps Overview

  • Starting Materials: The synthesis begins with appropriate starting materials such as chlorinated phenyl compounds and pyridine derivatives.

  • Triazole Formation: The formation of the triazole ring is a crucial step, often achieved through condensation reactions.

  • Sulfanyl Linkage: The sulfanyl group is introduced to link the triazole ring with the acetamide moiety.

Biological Activities

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potential biological activities due to its unique structural features. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal and anticancer properties. This compound's specific structural features enhance its potential as a therapeutic agent in various disease treatments.

Biological Activities Table

ActivityDescription
AntifungalPotential due to triazole structure
AnticancerPossible applications in cancer treatment
Other ActivitiesFurther research needed to explore full potential

Research Findings and Future Directions

Research on N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide highlights its potential in medicinal chemistry. Future studies should focus on optimizing its synthesis, evaluating its efficacy in various biological assays, and exploring its therapeutic applications in depth.

Future Research Directions

  • Optimization of Synthesis: Improving synthesis efficiency and yield.

  • Biological Assays: Conducting comprehensive biological activity tests.

  • Therapeutic Applications: Investigating potential uses in disease treatment.

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